2-(2-Chlorophenyl)thiazole
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Overview
Description
2-(2-Chlorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 2-chlorophenyl group. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)thiazole typically involves the reaction of 2-chlorobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the thiazole ring . Another method involves the use of 2-chlorophenyl isothiocyanate and α-haloketones, which undergo cyclization to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as Lewis acids can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position due to the electron-donating effect of the sulfur atom.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or reduced to form thiazolidines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Electrophilic Substitution: Products include halogenated and nitrated derivatives.
Nucleophilic Substitution: Products include alkylated thiazoles.
Oxidation and Reduction: Products include sulfoxides and thiazolidines.
Scientific Research Applications
2-(2-Chlorophenyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
2-(2-Bromophenyl)thiazole: Contains a bromine substituent, which affects its chemical properties and applications.
2-(2-Methylphenyl)thiazole: Features a methyl group, leading to variations in its reactivity and biological effects.
Uniqueness: 2-(2-Chlorophenyl)thiazole is unique due to the presence of the chlorine atom, which enhances its electrophilic and nucleophilic reactivity. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C9H6ClNS |
---|---|
Molecular Weight |
195.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H |
InChI Key |
PXBGWHASIFAMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)Cl |
Origin of Product |
United States |
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